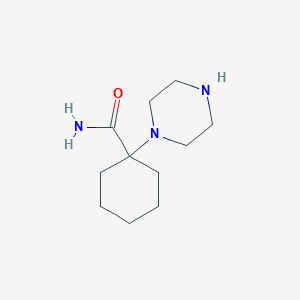

1-Piperazin-1-ylcyclohexanecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Piperazin-1-ylcyclohexanecarboxamide, also known as PHCCC, is a chemical compound that has gained significant attention in the field of neuroscience and pharmacology. It is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 4 (mGluR4), which is a member of the G protein-coupled receptor family. PHCCC has been studied extensively for its potential therapeutic applications in various neurological disorders.

Aplicaciones Científicas De Investigación

PET Imaging and Receptor Studies

1-Piperazin-1-ylcyclohexanecarboxamide derivatives, such as WAY-100635, have significant applications in scientific research, particularly in positron emission tomography (PET) imaging studies. They are utilized to investigate the 5-HT1A receptor distribution in the human brain, providing insights into psychiatric and neurological disorders. Studies have developed biomathematical models to interpret the kinetics of radioactivity uptake in the brain in terms of receptor-binding parameters, enhancing the understanding of brain receptor dynamics and offering potential for developing diagnostic tools for mental health conditions (Osman et al., 1996).

Novel Psychoactive Substances

Research has also focused on novel psychoactive substances (NPS), like MT-45 (1-cyclohexyl-4-(1,2-diphenylethyl)piperazine), highlighting the importance of understanding the pharmacological and toxicological profiles of such compounds. These studies contribute to the detection and management of drug intoxication and poisoning, improving public health responses to NPS exposure (Helander et al., 2014).

Neurotoxicity and Drug Metabolism

Investigations into the neurotoxicity and metabolism of piperazine derivatives underscore the necessity of evaluating the safety profiles of these compounds. Understanding their metabolic pathways, including the formation of potentially toxic metabolites, is crucial for developing safer therapeutic agents and for the forensic analysis of drug-related deaths (Papsun et al., 2016).

Antihelmintic Treatments

Research on the use of piperazine compounds in antihelmintic treatments has revealed the endogenous formation of N-nitrosamines, demonstrating the importance of monitoring and managing potential carcinogenic risks associated with drug treatments. This research contributes to the safer use of antihelmintic medications, ensuring that the benefits outweigh the risks (Tricker et al., 1991).

Mecanismo De Acción

Target of Action

Piperazine derivatives have been known to interact with various targets such as gaba receptors and acetylcholinesterase . These targets play crucial roles in neurotransmission and cognitive function.

Mode of Action

Piperazine compounds generally mediate their action by interacting with their targets, causing changes in the target’s function . For instance, some piperazine derivatives can cause paralysis of parasites by interacting with their GABA receptors .

Biochemical Pathways

Piperazine derivatives have been associated with the modulation of various biochemical pathways, including those involved in neurotransmission .

Result of Action

Based on the known effects of similar piperazine derivatives, it can be inferred that the compound may have potential effects on neurotransmission and cognitive function .

Propiedades

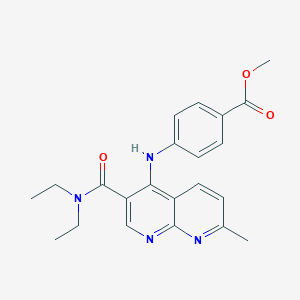

IUPAC Name |

1-piperazin-1-ylcyclohexane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N3O/c12-10(15)11(4-2-1-3-5-11)14-8-6-13-7-9-14/h13H,1-9H2,(H2,12,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNHACUROFDWYQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C(=O)N)N2CCNCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3'-(4-Methoxyphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2727124.png)

![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfonylbenzamide](/img/structure/B2727126.png)

![5-ethyl-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxybenzenesulfonamide](/img/structure/B2727128.png)

![2-Imidazo[1,5-a]pyridin-1-ylacetic acid](/img/structure/B2727129.png)

![ethyl 2-(2-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamido)thiazol-4-yl)acetate](/img/structure/B2727133.png)

![N-(2-fluorophenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2727137.png)

![(E)-ethyl 2-(5,6-dimethoxy-2-((1-methyl-1H-pyrazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2727138.png)

![[4-(1,1-Difluoroethyl)phenyl]methanesulfonyl chloride](/img/structure/B2727141.png)

![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-3,4,5-trimethoxybenzamide](/img/structure/B2727145.png)